

# An In-depth Technical Guide to AM281: Chemical Properties and Safety Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 6-Isocyanato-2,3-dihydro-1,4-benzodioxine

**Cat. No.:** B011885

[Get Quote](#)

**Disclaimer:** This document is for informational purposes only and is intended for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

## Introduction

This technical guide provides a comprehensive overview of the chemical properties, safety data, and biological activity of the compound AM281. It is important to note that the requested CAS number 100275-94-3 corresponds to the chemical **6-isocyanato-2,3-dihydro-1,4-benzodioxine**. However, the detailed technical requirements of this request, focusing on a pharmacologically active compound for drug development, strongly suggest an interest in a molecule with significant biological data. The compound AM281 (CAS Number: 202463-68-1), a well-researched cannabinoid receptor 1 (CB1) antagonist/inverse agonist, aligns with these requirements. This guide will therefore focus on AM281.

AM281, with the IUPAC name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist/inverse agonist of the CB1 receptor. Its unique pharmacological profile has made it a valuable tool in neuroscience research and a subject of interest in drug development for various conditions.

## Chemical and Physical Properties

The chemical and physical properties of AM281 are summarized in the tables below, providing a clear reference for researchers.

Table 1: Chemical Identification

| Identifier        | Value                                                                                      |
|-------------------|--------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide |
| Synonyms          | AM-281, AM 281                                                                             |
| CAS Number        | 202463-68-1                                                                                |
| Molecular Formula | C <sub>21</sub> H <sub>19</sub> Cl <sub>2</sub> IN <sub>4</sub> O <sub>2</sub>             |
| Molecular Weight  | 557.21 g/mol                                                                               |
| InChI Key         | AJFFBPZYXRNAIC-UHFFFAOYSA-N                                                                |
| SMILES            | CC1=C(C(=NN(C1=C(C2=CC=C(I)C=C2)C)C3=CC(=C(C=C3)Cl)Cl)C(=O)NN4CCOCC4)                      |

Table 2: Physical and Spectroscopic Properties

| Property                   | Value                                                                                           |
|----------------------------|-------------------------------------------------------------------------------------------------|
| Appearance                 | Solid powder                                                                                    |
| Purity                     | ≥98%                                                                                            |
| Solubility                 | Soluble in DMSO                                                                                 |
| Storage                    | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) |
| UV/Vis (λ <sub>max</sub> ) | 249 nm                                                                                          |

## Biological Activity

AM281 is a potent and selective CB1 receptor antagonist/inverse agonist. Its high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor make it a valuable tool for studying the endocannabinoid system.

Table 3: Pharmacological Data

| Target           | Action | Value    |
|------------------|--------|----------|
| CB1 Receptor     | Ki     | 12 nM    |
| IC <sub>50</sub> |        | 9.91 nM  |
| CB2 Receptor     | Ki     | 4200 nM  |
| IC <sub>50</sub> |        | 13000 nM |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of AM281.

### 3.1. Competitive Radioligand Binding Assay for CB1 Receptor

This protocol is used to determine the binding affinity (Ki) of AM281 for the CB1 receptor by measuring its ability to displace a known radioligand.

Materials:

- Membrane Preparation: Homogenates from rat brain tissue or cells expressing the human CB1 receptor.
- Radioligand: [<sup>3</sup>H]CP-55,940 (a potent CB1 agonist).
- Test Compound: AM281.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
- Wash Buffer: 50 mM Tris-HCl and 0.1% BSA, pH 7.4.

- Scintillation Cocktail.
- Glass fiber filters (GF/C).
- Filtration apparatus.
- Scintillation counter.

**Procedure:**

- Prepare serial dilutions of AM281 in the assay buffer.
- In a 96-well plate, add the membrane preparation, the radioligand [<sup>3</sup>H]CP-55,940 at a fixed concentration (typically near its K<sub>d</sub> value), and varying concentrations of AM281.
- For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled CB1 ligand (e.g., 10 μM WIN 55,212-2).
- Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the AM281 concentration and fit the data using a non-linear regression model to determine the IC<sub>50</sub> value.
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

**3.2. In Vivo Behavioral Assessment: Conditioned Place Preference (CPP) in Rats**

This protocol assesses the rewarding or aversive properties of AM281.

#### Apparatus:

- A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

#### Procedure:

- Pre-conditioning Phase (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
- Conditioning Phase (Days 2-7):
  - On alternate days, administer AM281 (e.g., 0.1, 0.5, 2.5 mg/kg, i.p.) and confine the rat to one of the outer chambers (typically the initially non-preferred one) for 30 minutes.
  - On the intervening days, administer the vehicle and confine the rat to the opposite chamber for 30 minutes.
- Test Phase (Day 8): In a drug-free state, place the rat in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
- Data Analysis: Compare the time spent in the drug-paired chamber during the test phase to the time spent during the pre-conditioning phase. A significant increase in time suggests a rewarding effect, while a significant decrease suggests an aversive effect.

## Signaling Pathways

AM281 acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the effects of agonists but also reduces the basal or constitutive activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.



[Click to download full resolution via product page](#)

### CB1 Receptor Signaling and Inhibition by AM281.

As depicted in the diagram, the constitutive (basal) activity of the CB1 receptor leads to the activation of the Gi/o protein, which in turn inhibits adenylyl cyclase. This reduces the conversion of ATP to cyclic AMP (cAMP). As an inverse agonist, AM281 binds to the CB1 receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling cascade. This leads to an increase in cAMP levels, which can affect downstream signaling pathways such as the Protein Kinase A (PKA) pathway and ultimately influence gene expression through transcription factors like CREB.

## Safety Data

This section summarizes the known safety information for AM281. It is crucial to handle this compound with appropriate precautions in a laboratory setting.

Table 4: Hazard Identification and Handling

| Category                      | Information                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |
|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GHS Hazard Statements         | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.                                                                                                                                                                                                                                                                                                                                                                            |
| GHS Precautionary Statements  | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.                                                                          |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or under a fume hood.                                                                                                                                                                                                                                                                                                                                                                                 |
| First Aid Measures            | If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |

Toxicological Information: To date, comprehensive toxicological studies on AM281 are limited. As with any research chemical, it should be handled as a potentially hazardous substance.

## Conclusion

AM281 is a potent and selective CB1 receptor antagonist/inverse agonist that serves as a critical tool for research in the endocannabinoid field. Its well-defined chemical properties and biological activity make it a valuable compound for investigating the physiological and pathological roles of the CB1 receptor. The experimental protocols and safety data provided in this guide are intended to support researchers and drug development professionals in their work with this compound. As with all research chemicals, adherence to proper safety protocols is paramount.

- To cite this document: BenchChem. [An In-depth Technical Guide to AM281: Chemical Properties and Safety Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011885#cas-100275-94-3-chemical-properties-and-safety-data\]](https://www.benchchem.com/product/b011885#cas-100275-94-3-chemical-properties-and-safety-data)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)